2-Pyridinesulfenyl bromide, 3-nitro-
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Overview
Description
2-Pyridinesulfenyl bromide, 3-nitro- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis. It is particularly notable for its use as a protecting group for amines, alcohols, and thiols, as well as an activator for disulfide bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinesulfenyl bromide, 3-nitro- typically involves the reaction of 3-nitropyridine with sulfur bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Nitropyridine+Sulfur bromide→2-Pyridinesulfenyl bromide, 3-nitro-
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of 2-Pyridinesulfenyl bromide, 3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinesulfenyl bromide, 3-nitro- undergoes various types of chemical reactions, including:
Electrophilic Addition: Reacts with alkenes to form addition products.
Substitution Reactions: Can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Addition: Typically involves alkenes and is carried out in solvents like chloroform at room temperature.
Substitution Reactions: Common nucleophiles include amines and thiols, and the reactions are often conducted in polar solvents.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired product.
Major Products Formed
Electrophilic Addition: Forms adducts with alkenes.
Substitution Reactions: Produces substituted pyridine derivatives.
Oxidation and Reduction: Leads to the formation of different oxidation states of the compound.
Scientific Research Applications
2-Pyridinesulfenyl bromide, 3-nitro- has a wide range of applications in scientific research:
Peptide Chemistry: Used as a protecting group for amines, alcohols, and thiols, facilitating the synthesis of peptides.
Disulfide Bond Formation: Acts as an activator for disulfide bond formation, which is crucial in protein chemistry.
Chemical Biology: Employed in the synthesis of biologically active molecules and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of 2-Pyridinesulfenyl bromide, 3-nitro- involves its ability to act as an electrophile. It can react with nucleophiles such as amines and thiols, forming stable adducts. This reactivity is due to the presence of the electron-withdrawing nitro group, which enhances the electrophilic nature of the compound. The compound also facilitates disulfide bond formation by activating thiol groups, promoting thiol-disulfide exchange reactions .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinesulfenyl chloride, 3-nitro-: Similar in structure but contains a chlorine atom instead of a bromine atom.
2-Pyridinesulfenyl fluoride, 3-nitro-: Contains a fluorine atom instead of a bromine atom.
2-Pyridinesulfenyl iodide, 3-nitro-: Contains an iodine atom instead of a bromine atom.
Uniqueness
2-Pyridinesulfenyl bromide, 3-nitro- is unique due to its specific reactivity and stability. The bromine atom provides distinct reactivity compared to other halides, making it suitable for specific synthetic applications. Its stability and ability to act as both a protecting group and an activator for disulfide bond formation set it apart from other similar compounds .
Properties
Molecular Formula |
C5H3BrN2O2S |
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Molecular Weight |
235.06 g/mol |
IUPAC Name |
(3-nitropyridin-2-yl) thiohypobromite |
InChI |
InChI=1S/C5H3BrN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H |
InChI Key |
NYZZSWCZOZQACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SBr)[N+](=O)[O-] |
Origin of Product |
United States |
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